molecular formula C20H14Cl2O6 B10960108 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate

3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate

Cat. No.: B10960108
M. Wt: 421.2 g/mol
InChI Key: SZDHXJBHHGVKNR-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate is a synthetic organic compound characterized by its complex molecular structure. This compound features a dichlorobenzyl group, a benzodioxole moiety, and a furan carboxylate ester, making it a molecule of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step often starts with the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Furan Carboxylate: The furan ring is typically synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

    Esterification: The furan-2-carboxylic acid is esterified with 3,4-dichlorobenzyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand for certain proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the furan carboxylate ester can form hydrogen bonds with active site residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxamide: Similar structure but with an amide group instead of an ester.

    3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorobenzyl and benzodioxole groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H14Cl2O6

Molecular Weight

421.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylate

InChI

InChI=1S/C20H14Cl2O6/c21-15-4-1-12(7-16(15)22)9-25-20(23)18-6-3-14(28-18)10-24-13-2-5-17-19(8-13)27-11-26-17/h1-8H,9-11H2

InChI Key

SZDHXJBHHGVKNR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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